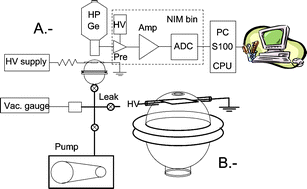Toward on-chip X-ray analysis
Lab on a Chip Pub Date: 2005-02-18 DOI: 10.1039/B415836A
Abstract
The possibility of performing chemical analysis and structure determinations with the use of X-rays in a microfluidic chip environment is explored. Externally generated radiation, radioisotope irradiation and on-chip generated X-rays were considered as excitation means for the performance of sample analysis with the techniques of X-ray fluorescence and diffraction. The absorption properties of chip-building materials by different radiation sources are reviewed and data on absorption coefficients calculated, upon which recommendations for optimisations with the use of various X-ray sources may be made. The capabilities and limitations of on-chip


Recommended Literature
- [1] Reactions in non-aqueous alkali and alkaline-earth metal–oxygen batteries: a thermodynamic study
- [2] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [3] Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy†
- [4] Thermodynamic parameters of the pedal motion in the crystal structures of two bromomethylated azobenzenes†
- [5] Front cover
- [6] Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS
- [7] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [8] Contents list
- [9] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [10] Nitric oxide activation facilitated by cooperative multimetallic electron transfer within an iron-functionalized polyoxovanadate–alkoxide cluster†










